Cas no 2138252-72-7 (3-Sulfopropanoyl chloride)

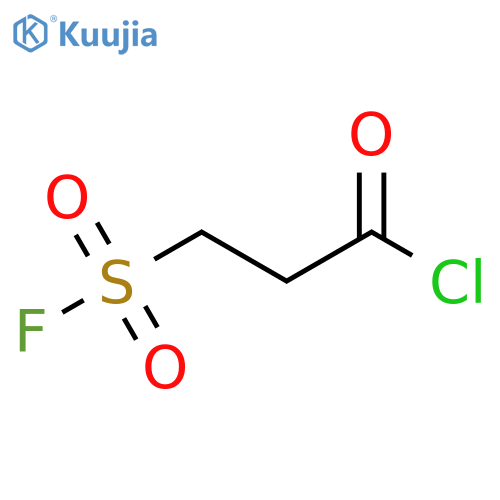

3-Sulfopropanoyl chloride structure

商品名:3-Sulfopropanoyl chloride

3-Sulfopropanoyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-sulfopropanoyl chloride

- 2138252-72-7

- EN300-727308

- 3-fluorosulfonylpropanoyl chloride

- 3-Sulfopropanoyl chloride

-

- インチ: 1S/C3H4ClFO3S/c4-3(6)1-2-9(5,7)8/h1-2H2

- InChIKey: RCBWILIUZQOTKU-UHFFFAOYSA-N

- ほほえんだ: ClC(CCS(=O)(=O)F)=O

計算された属性

- せいみつぶんしりょう: 173.9553710g/mol

- どういたいしつりょう: 173.9553710g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

3-Sulfopropanoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-727308-1.0g |

3-sulfopropanoyl chloride |

2138252-72-7 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Aaron | AR0292L0-50mg |

3-sulfopropanoylchloride |

2138252-72-7 | 95% | 50mg |

$372.00 | 2025-02-17 | |

| 1PlusChem | 1P0292CO-2.5g |

3-sulfopropanoylchloride |

2138252-72-7 | 95% | 2.5g |

$2691.00 | 2023-12-19 | |

| 1PlusChem | 1P0292CO-50mg |

3-sulfopropanoylchloride |

2138252-72-7 | 95% | 50mg |

$363.00 | 2023-12-19 | |

| Aaron | AR0292L0-500mg |

3-sulfopropanoylchloride |

2138252-72-7 | 95% | 500mg |

$1190.00 | 2025-03-12 | |

| Aaron | AR0292L0-100mg |

3-sulfopropanoylchloride |

2138252-72-7 | 95% | 100mg |

$542.00 | 2025-02-17 | |

| Aaron | AR0292L0-2.5g |

3-sulfopropanoylchloride |

2138252-72-7 | 95% | 2.5g |

$2950.00 | 2023-12-15 | |

| 1PlusChem | 1P0292CO-500mg |

3-sulfopropanoylchloride |

2138252-72-7 | 95% | 500mg |

$1109.00 | 2023-12-19 | |

| Aaron | AR0292L0-1g |

3-sulfopropanoylchloride |

2138252-72-7 | 95% | 1g |

$1519.00 | 2025-03-12 | |

| Aaron | AR0292L0-250mg |

3-sulfopropanoylchloride |

2138252-72-7 | 95% | 250mg |

$765.00 | 2025-02-17 |

3-Sulfopropanoyl chloride 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

2138252-72-7 (3-Sulfopropanoyl chloride) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量